2-(4-(Trifluoromethyl)benzyl)propanoic acid
Overview
Description
“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a chemical compound with the CAS Number: 1192772-71-6 . It has a molecular weight of 232.2 and its IUPAC name is 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid . The compound is stored in a dry room at normal temperature and it is in solid form .
Molecular Structure Analysis
The InChI code for “2-(4-(Trifluoromethyl)benzyl)propanoic acid” is 1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a solid at room temperature . It has a molecular weight of 232.2 .Scientific Research Applications
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Pharmaceutical Intermediate
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Predicting NMR Spectrum
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Synthesis of Bioactive Compounds
- Field : Organic Chemistry
- Application : Indole derivatives, which can be synthesized from compounds like “2-(4-(Trifluoromethyl)benzyl)propanoic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results or Outcomes : The outcome of this application would be the synthesis of bioactive indole derivatives with potential therapeutic applications .
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Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : “4-(Trifluoromethyl)phenylboronic acid”, a related compound, can be used in site-selective Suzuki-Miyaura cross-coupling reactions . This suggests that “2-(4-(Trifluoromethyl)benzyl)propanoic acid” might have similar applications.
- Method of Application : Suzuki-Miyaura cross-coupling is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds through the use of a palladium catalyst .
- Results or Outcomes : The outcome of this application would be the synthesis of biaryl compounds, which are commonly found in pharmaceuticals and organic materials .
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLOHWBAJQCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693254 | |
Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)benzyl)propanoic acid | |
CAS RN |
1192772-71-6 | |
Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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